5-Ethylpyridine-2,3-dicarboxylic acid

Description

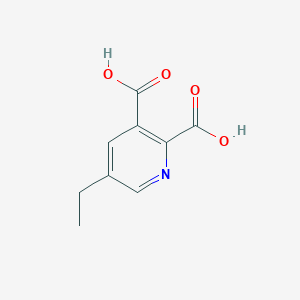

Structure

3D Structure

Properties

IUPAC Name |

5-ethylpyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-5-3-6(8(11)12)7(9(13)14)10-4-5/h3-4H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAVBTGOXNGCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029072 | |

| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102268-15-5 | |

| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102268-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethylquinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102268155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ETHYLQUINOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC57WU0X05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Ethylpyridine-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethylpyridine-2,3-dicarboxylic acid, also known as 5-ethylquinolinic acid, is a pyridine derivative with significant potential in various scientific fields, including medicinal chemistry and materials science.[1] Its structure, featuring a substituted pyridine ring with two carboxylic acid groups, makes it a versatile building block for the synthesis of more complex molecules and a candidate for the design of chelating ligands.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its known biological activities.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] It is a solid at room temperature and is characterized by its low water solubility.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its commonly used diethyl ester derivative.

| Property | This compound | This compound diethyl ester |

| Molecular Formula | C₉H₉NO₄[1] | C₁₃H₁₇NO₄[3][4] |

| Molecular Weight | 195.17 g/mol [1] | 251.28 g/mol [3] |

| CAS Number | 102268-15-5[1] | 105151-39-1[4] |

| Melting Point | 152-154 °C[5] | Not available |

| Boiling Point | 421.2±45.0 °C (Predicted)[5] | 180-190 °C (5-7 Torr)[6] |

| Density | 1.388±0.06 g/cm³ (Predicted)[5] | 1.120±0.06 g/cm³ (Predicted)[6] |

| Solubility | Low water solubility[2] | Soluble in DMSO, Methanol (Slightly)[7] |

| pKa | Not available | -0.20±0.10 (Predicted)[7] |

Spectral Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule. Predicted ¹³C NMR data suggests characteristic shifts for the pyridine ring carbons and the carboxylic acid groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the carboxylic acid groups, C=O stretching of the carboxyl groups, and C=N and C=C stretching of the pyridine ring.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Stability and Reactivity

This compound is stable under normal conditions.[2] It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products are not expected under normal use conditions, and hazardous polymerization does not occur.[2]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a multi-step process, which often involves the synthesis of its diethyl ester followed by hydrolysis. A common approach is the condensation of diethyl α-chlorooxalacetate with 2-ethyl-2-propenal in the presence of a nitrogen source, followed by hydrolysis of the resulting diethyl ester.

Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

This protocol is adapted from patented industrial processes.

Materials:

-

Diethyl α-chlorooxalacetate

-

2-Ethyl-2-propenal

-

Ammonium acetate

-

Ethanol

Procedure:

-

In a reaction vessel, dissolve ammonium acetate in ethanol.

-

Heat the solution to 70-80°C with stirring.

-

Prepare a mixture of diethyl α-chlorooxalacetate and 2-ethyl-2-propenal.

-

Add the mixture dropwise to the heated ammonium acetate solution while maintaining the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours until the reaction is complete (monitored by a suitable analytical technique such as TLC or GC).

-

Cool the reaction mixture and filter to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude diethyl 5-ethylpyridine-2,3-dicarboxylate.

-

The crude product can be purified by vacuum distillation.

Hydrolysis to this compound

Materials:

-

Diethyl 5-ethylpyridine-2,3-dicarboxylate

-

Sodium hydroxide (aqueous solution)

-

Sulfuric acid (or other strong acid)

-

Toluene

-

Water

Procedure:

-

In a reaction flask, mix diethyl 5-ethylpyridine-2,3-dicarboxylate with toluene and water.

-

Add a concentrated aqueous solution of sodium hydroxide to the mixture with vigorous stirring.

-

Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete.

-

Cool the reaction mixture to room temperature and allow the layers to separate.

-

Separate the aqueous layer containing the sodium salt of the dicarboxylic acid.

-

Acidify the aqueous layer to a pH of approximately 1.8-3.5 with sulfuric acid at a controlled temperature (e.g., 45-55°C).

-

Cool the acidified solution to induce crystallization of the this compound.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under reduced pressure.

Biological Activity and Applications

Research indicates that this compound and its derivatives possess a range of biological activities, making them interesting candidates for drug discovery and development.

-

Antimicrobial Properties: Studies have suggested that this compound may exhibit antimicrobial effects against certain strains of bacteria.[1]

-

Antioxidant Activity: The compound has shown potential as an antioxidant, which could be beneficial in mitigating oxidative stress-related conditions.[1]

-

Enzyme Inhibition: There is evidence to suggest that it may act as an inhibitor for specific enzymes, presenting opportunities for targeting metabolic pathways in various diseases.[1]

Due to its chemical properties and biological activities, this compound serves as a valuable intermediate in the synthesis of:

-

Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs).

-

Agrochemicals: In the development of herbicides and pesticides.

-

Specialty Chemicals: As a precursor for various complex organic compounds.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Relationship between the Acid and its Diethyl Ester

The following diagram illustrates the chemical relationship and interconversion between this compound and its diethyl ester.

Caption: Interconversion of the acid and its diethyl ester.

Conclusion

This compound is a molecule of significant interest with a growing number of applications in scientific research and development. Its well-defined chemical properties and versatile reactivity make it a valuable tool for chemists and pharmacologists. Further research into its biological activities and the development of novel derivatives is likely to uncover new therapeutic and industrial applications. This guide provides a foundational understanding of this compound for professionals engaged in chemical synthesis and drug discovery.

References

- 1. Buy this compound | 102268-15-5 | > 95% [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 105151-39-1|this compound diethyl ester; PDE|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 5. This compound | 102268-15-5 [chemicalbook.com]

- 6. This compound diethyl ester | 105151-39-1 [amp.chemicalbook.com]

- 7. 105151-39-1 CAS MSDS (this compound diethyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

5-Ethylpyridine-2,3-dicarboxylic acid molecular structure and analysis

An In-depth Technical Guide to 5-Ethylpyridine-2,3-dicarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound, also known as 5-Ethylquinolinic Acid. It details the molecule's structure, physicochemical properties, and spectroscopic characteristics. The document outlines established synthesis protocols, explores its various applications in pharmaceuticals, agrochemicals, and material science, and discusses its potential biological activities. This guide is intended to be a core resource for professionals engaged in chemical synthesis and drug discovery.

Molecular Structure and Chemical Identity

This compound is an organic compound featuring a pyridine ring substituted with an ethyl group at the 5-position and two carboxylic acid groups at the 2 and 3-positions.[1] This substitution pattern makes it a derivative of quinolinic acid. The presence of the nitrogen atom in the pyridine ring, along with the two carboxylic acid groups, makes it a versatile chelating ligand and a valuable building block in organic synthesis.[1]

Physicochemical and Structural Data

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 5-Ethylquinolinic Acid, 5-Ethyl-2,3-pyridinedicarboxylic Acid[1] |

| CAS Number | 102268-15-5[1] |

| Molecular Formula | C₉H₉NO₄[1][2] |

| Molecular Weight | 195.17 g/mol [1][2] |

| Appearance | White to off-white solid/crystals[3][4] |

| Melting Point | 154-156 °C (decomposes)[3] |

| Canonical SMILES | CCC1=CC(=C(N=C1)C(=O)O)C(=O)O[1] |

| InChI Key | MTAVBTGOXNGCJR-UHFFFAOYSA-N[1] |

Spectroscopic Analysis

Characterization of this compound is typically performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific spectra are proprietary or not publicly available, the expected data based on the molecular structure are outlined below.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet). Two distinct signals for the aromatic protons on the pyridine ring. A broad signal for the acidic protons of the two carboxylic acid groups. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group. Signals for the five carbons of the pyridine ring. Two distinct signals for the carboxyl carbons. |

| IR Spectroscopy | A broad absorption band for the O-H stretch of the carboxylic acid groups (approx. 2500-3300 cm⁻¹). A strong, sharp peak for the C=O stretch of the carboxylic acid groups (approx. 1700 cm⁻¹). Peaks corresponding to C-H stretches (aromatic and aliphatic) and C=C/C=N stretches of the pyridine ring. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 195. Subsequent fragmentation would likely involve the loss of CO₂ (m/z = 151) and C₂H₅ (m/z = 166). |

Synthesis Methodologies

Several synthetic routes for this compound have been established, primarily through cyclocondensation reactions or oxidation of quinoline derivatives. The final step often involves the hydrolysis of a diethyl ester intermediate.

Experimental Protocols

Protocol 1: Synthesis via Cyclocondensation and Hydrolysis [3]

This method involves a two-step process starting with the synthesis of the diethyl ester intermediate.

Step A: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

-

In a glass autoclave, mix diethyl α-chlorooxalacetate (9.4 g, 0.042 mol), 2-ethyl-2-propenal (4.2 g, 0.05 mol), and triethylamine (0.9 g, 0.009 mol) in 120 ml of toluene.[3]

-

Pressurize the autoclave with ammonia to 50 kPa (0.5 kg/cm ²).[3]

-

Increase the temperature from 20°C to 100°C over approximately 30 minutes.[3]

-

Maintain the reaction at 100°C for 4 hours.[3]

-

Cool the reaction mixture to room temperature.

-

Filter off any insoluble materials. The filtrate contains the desired diethyl 5-ethyl-2,3-diethoxycarbonylpyridine, which can be purified by distillation (bp: 151-152°C at 2 mmHg).[3]

Step B: Hydrolysis to this compound [3]

-

In a 200 ml four-neck distillation flask equipped with a reflux condenser, mix the diethyl 5-ethylpyridine-2,3-dicarboxylate (10.3 g, 0.041 mol) with 50 ml of toluene and 29 ml of water.[3]

-

Under a nitrogen atmosphere and with vigorous stirring, add 21.9 g of 48% aqueous sodium hydroxide solution.[3]

-

Reflux the mixture for 3.5 hours.[3]

-

Cool the reaction mixture to room temperature and allow the layers to separate.

-

Isolate the aqueous layer and acidify it to a pH of 1.8 at 45-55°C using 50% sulfuric acid.[3]

-

Cool the solution slowly to 20°C to precipitate the product.[3]

-

Filter the resulting white crystals, wash with 10 ml of cold water, and dry under reduced pressure at 50-60°C to obtain this compound.[3]

Protocol 2: Synthesis via Oxidation [5]

This method prepares the target compound by oxidizing a substituted quinoline.

-

Prepare a solution of 3-ethyl-8-hydroxyquinoline in 4 to 7 molar equivalents of 15% to 35% aqueous sodium or potassium hydroxide.[5]

-

Over a period of 0.5 to 5 hours, add 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide to the solution. Maintain the reaction temperature between 75°C and 90°C.[5]

-

After the reaction is complete, cool the solution to 45°C.

-

Add sulfuric acid until a pH of 3.5 is reached to precipitate potassium sulfate.

-

Cool the slurry to 10°C, filter, and wash the solid with cold water.[5]

-

To the filtrate, add more sulfuric acid until a pH of 1.8 is obtained.[5]

-

Hold the resulting slurry of 5-ethyl-pyridine dicarboxylic acid at 10°C for 30 minutes.[5]

-

Filter the product, wash with cold water, and dry.[5]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications and Biological Relevance

This compound and its derivatives are of significant interest across multiple scientific disciplines due to their versatile chemical nature and biological activity.

Key Application Areas

-

Pharmaceuticals: The pyridine carboxylic acid scaffold is crucial in medicinal chemistry.[6] This compound is explored for its potential antimicrobial and antioxidant properties.[1] Its derivatives have been investigated as potential anticonvulsant and anti-inflammatory agents.[1] The structural features of pyridine carboxylic acids allow for interactions with biological targets, making them valuable for designing enzyme inhibitors.[6][7]

-

Agrochemicals: It serves as a key intermediate in the synthesis of imidazolinone herbicides.[8] Its inherent biological activity also suggests potential for use in developing new pesticides.[1]

-

Material Science: The molecule is used as an organic linker in the synthesis of metal-organic frameworks (MOFs). For instance, it has been used to create zinc(II) coordination polymers and breathable microporous MOFs that exhibit reversible pore contraction and expansion.[1][9]

-

Organic Synthesis: As a dicarboxylic acid, it is a versatile building block for synthesizing more complex organic molecules and heterocyclic compounds.[1]

Summary of Biological Activities

| Biological Activity | Description |

| Antimicrobial | Studies suggest potential activity against certain bacterial strains.[1] |

| Antioxidant | The compound has shown potential as an antioxidant, which could be relevant in preventing diseases related to oxidative stress.[1] |

| Enzyme Inhibition | There is evidence that it may inhibit specific enzymes, making it a candidate for drug development targeting various metabolic pathways.[1][6][7] |

| Anti-inflammatory | Derivatives of the core structure have been explored for anti-inflammatory properties.[1] |

| Anticonvulsant | Derivatives have also been studied for potential anticonvulsant effects.[1] |

Application Pathways Diagram

Caption: Relationship between the core compound and its main application areas.

References

- 1. Buy this compound | 102268-15-5 | > 95% [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. labproinc.com [labproinc.com]

- 5. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. This compound | 102268-15-5 [chemicalbook.com]

Spectroscopic Analysis of 5-Ethylpyridine-2,3-dicarboxylic Acid: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Ethylpyridine-2,3-dicarboxylic acid. Due to the limited availability of published data for this specific compound, this document also includes data for its closely related diethyl ester, diethyl 5-ethylpyridine-2,3-dicarboxylate, to provide valuable comparative insights. Furthermore, generalized experimental protocols for key spectroscopic techniques are presented to aid in the acquisition of data for this and similar compounds.

Compound Identification

| Compound Name | This compound |

| CAS Number | 102268-15-5[1][2][3] |

| Molecular Formula | C9H9NO4[1] |

| Molecular Weight | 195.17 g/mol [4] |

| Synonyms | 5-ethylquinolinic acid, 5-ethyl-2,3-pyridinedicarboxylic acid[1] |

Spectroscopic Data Summary

Direct spectroscopic data for this compound is not widely available in public literature. However, data for its diethyl ester, Diethyl 5-ethylpyridine-2,3-dicarboxylate (CAS: 105151-39-1) , offers significant structural information.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data for Diethyl 5-ethylpyridine-2,3-dicarboxylate (300 MHz, CDCl₃) [6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.60 | s | 1H | Pyridine H-6 |

| 7.96 | s | 1H | Pyridine H-4 |

| 4.33-4.52 | m | 4H | 2 x -OCH₂CH₃ |

| 2.76 | q, J = 7.5 Hz | 2H | -CH₂CH₃ |

| 1.36-1.44 | m | 6H | 2 x -OCH₂CH₃ |

| 1.30 | t, J = 7.5 Hz | 3H | -CH₂CH₃ |

Note on Predicted ¹H NMR for this compound: For the free acid, the ethyl group protons would exhibit similar splitting patterns (a quartet and a triplet). The pyridine protons would likely appear at slightly different chemical shifts due to the change from ester to carboxylic acid groups. The most significant difference would be the appearance of a broad singlet, typically at a high chemical shift (>10 ppm), corresponding to the two carboxylic acid protons.

¹³C NMR Data

Explicit ¹³C NMR data for this compound or its diethyl ester was not found in the searched literature. However, based on the structure, one would expect to observe 9 distinct carbon signals, including two signals for the carboxylic acid carbons (or ester carbonyls) in the range of 160-175 ppm, signals for the pyridine ring carbons, and signals for the ethyl group carbons.

Infrared (IR) Spectroscopy Data

While specific IR spectra are not available, the expected characteristic absorption bands can be predicted.

Predicted IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | O-H | Carboxylic acid |

| 1700-1725 | C=O | Carboxylic acid dimer |

| ~1600, ~1450 | C=C, C=N | Aromatic ring stretching |

| 2975-2850 | C-H | Alkane stretching |

Mass Spectrometry (MS) Data

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. These methods are standard for the analysis of organic compounds and can be adapted for this compound.[7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment, or CDCl₃ for the ester derivative) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source, typically via direct infusion or through a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Perform fragmentation analysis (MS/MS) on the parent ion to obtain structural information.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using multiple spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound | 102268-15-5 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. labproinc.com [labproinc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 8. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]

- 9. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]

- 10. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 11. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

An In-depth Technical Guide to the Physical Properties of 5-Ethylpyridine-2,3-dicarboxylic Acid

This technical guide provides a comprehensive overview of the known physical properties of 5-Ethylpyridine-2,3-dicarboxylic acid, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is a pyridine derivative with the chemical formula C₉H₉NO₄. It presents as a light yellow to off-white solid.[1] The physical characteristics of this compound are crucial for its handling, application in synthesis, and potential formulation into various products.

Data Summary

The quantitative physical property data for this compound are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Source |

| Melting Point | 152 - 154 °C | [2] |

| 146 - 147 °C | [1] | |

| Solubility | Low water solubility | [2] |

| Slightly soluble in Chloroform (with heating and sonication) | ||

| Slightly soluble in DMSO (with sonication) | ||

| Slightly soluble in Methanol | [3] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be accurately determined using a digital melting point apparatus.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of a calibrated digital melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (10-20 °C/min) is initially used to determine an approximate melting range.

-

Accurate Melting Point Determination: A second, fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[4]

Determination of Solubility

A hierarchical approach is recommended to determine the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents should be tested, including water, buffered aqueous solutions (pH 3, 7, 9), and common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

-

Initial Screening (Tier 1): A fixed amount of the compound (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a glass vial at room temperature.[5]

-

Mixing and Observation: The mixture is agitated using a vortex mixer for 1-2 minutes. A visual inspection is made to determine if the solid has dissolved completely.[5]

-

Enhanced Dissolution Techniques: If the compound is not fully dissolved, mechanical methods such as sonication in a water bath for up to 5 minutes can be employed. Gentle warming (e.g., to 37°C) can also be applied if the compound's stability at that temperature is known.[5]

-

Classification: The solubility is classified based on the amount of solvent required to dissolve a given amount of solute (e.g., as per USP or BP classifications). If the compound remains insoluble, a lower concentration is tested (e.g., 1 mg/mL).

Visualized Workflows

To further elucidate the processes related to this compound, the following diagrams, generated using the DOT language, illustrate key workflows.

References

- 1. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]

- 2. fishersci.com [fishersci.com]

- 3. 105151-39-1 CAS MSDS (this compound diethyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Genesis of a Key Intermediate: A Technical Guide to the Synthesis of 5-Ethylpyridine-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpyridine-2,3-dicarboxylic acid, a heterocyclic compound with the molecular formula C₉H₉NO₄, serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its structural features, including a pyridine ring substituted with an ethyl group and two carboxylic acid functionalities, make it a versatile building block for creating more complex chemical entities.[1] This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.

Historical Perspective and Discovery

The journey to synthesize this compound is rooted in the broader history of pyridine chemistry, with significant advancements emerging from early investigations in the mid-20th century.[1] Foundational methods like the Skraup and Doebner-Miller reactions, originally developed for quinoline synthesis, provided the initial conceptual pathways for accessing pyridine-2,3-dicarboxylic acid derivatives.[2] However, these early approaches often suffered from low yields and required harsh reaction conditions.[1]

Over the years, research has focused on developing more efficient and scalable synthetic routes. A notable advancement came with the oxidation of 8-substituted quinolines. For instance, the oxidation of 3-ethyl-8-hydroxyquinoline with hydrogen peroxide in an alkaline medium has been demonstrated as a viable method.[2] Another significant approach involves the cyclocondensation of α,β-unsaturated aldehydes with α-chlorooxalacetate and a nitrogen source, a method that has been refined through catalytic processes to improve yields and reaction conditions.[1]

Synthetic Methodologies: A Comparative Overview

Several distinct strategies have been developed for the synthesis of this compound and its diethyl ester, a common precursor. The choice of method often depends on factors such as starting material availability, desired scale, and environmental considerations.

Oxidation of Quinolines

This classical approach involves the oxidative cleavage of a substituted quinoline to form the desired pyridine dicarboxylic acid.

Cyclocondensation Reactions

A more modern and widely employed strategy involves the construction of the pyridine ring from acyclic precursors. This typically involves the reaction of an α,β-unsaturated aldehyde with a C4 synthon and a nitrogen source.

Quantitative Data Summary

| Synthesis Method | Starting Materials | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Oxidation of 3-ethyl-8-hydroxyquinoline | 3-ethyl-8-hydroxyquinoline | 30-50% aq. H₂O₂ | 15-35% aq. KOH | 75-90 | 1-2 | Not explicitly stated, but high purity product obtained | [2] |

| Nitric Acid Oxidation of 3-ethyl-8-hydroxyquinoline | 3-ethyl-8-hydroxyquinoline | Nitric acid | - | - | - | 40 | [2] |

| Ozonolysis of 3-ethyl-8-hydroxyquinoline | 3-ethyl-8-hydroxyquinoline | Ozone | - | - | - | 60 | [2] |

| Cyclocondensation | 2-ethyl-2-propenal, Diethyl α-chlorooxalacetate | Ammonia, Triethylamine or Ammonium acetate | Toluene | 35-130 | 1-10 | 71 | [3] |

| Cyclocondensation with Ammonium Acetate | Diethyl α-chlorooxaloacetate, 2-ethylacrolein | Ammonium acetate | Ethanol | 75-80 | 5-6 | 88.6-97.1 | [4] |

| From Diethyl N-hydroxyaspartate | Diethyl N-hydroxyaspartate, 2-ethacrolein | Trifluoroacetic acid | Benzene | 72-75 | 16 | Not specified | [5] |

| From Diethyl 2-aminomaleate | Diethyl 2-aminomaleate, 2-ethacrolein | Acetic acid | Ethanol | 80 | 20 | 48.8 | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 3-Ethyl-8-hydroxyquinoline[2]

Materials:

-

3-ethyl-8-hydroxyquinoline

-

25% Potassium hydroxide (KOH) solution

-

30-50% Hydrogen peroxide (H₂O₂) solution

-

Sulfuric acid (H₂SO₄)

-

Cold water

Procedure:

-

To a stirred mixture of 25% potassium hydroxide (0.96 mol), add 3-ethyl-8-hydroxyquinoline (30.28 g).

-

Heat the mixture to a temperature range of 75-90°C.

-

Over a period of 0.5 to 5 hours, add 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide.

-

After the addition is complete, continue stirring at the reaction temperature for one to two hours until the reaction is complete.

-

Cool the solution to 45°C.

-

Adjust the pH to 3.5 by adding sulfuric acid, which results in the precipitation of potassium sulfate.

-

Cool the slurry to 10°C, hold for 30 minutes, and then filter, washing the solid with 5 mL of cold water.

-

To the filtrate, add sulfuric acid to adjust the pH to 1.8, leading to the precipitation of 5-ethyl-pyridine dicarboxylic acid.

-

Hold the resulting slurry at 10°C for 30 minutes, then filter and wash with 20 mL of cold water.

-

Dry the filter cake at 55°C under reduced pressure for three to eight hours to obtain the final product.

Protocol 2: Synthesis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate via Cyclocondensation[4]

Materials:

-

Ethanol

-

Ammonium acetate

-

Diethyl α-chlorooxaloacetate

-

2-ethylacrolein

Procedure:

-

In a 500ml four-necked flask, add 60g of ethanol and 19.4g (0.25 mol) of ammonium acetate.

-

Stir and heat the mixture to 75-80°C.

-

Prepare a mixed solution of 27g (0.1 mol) of diethyl α-chlorooxaloacetate and 12.1g (0.14 mol) of 2-ethylacrolein.

-

Add the mixed solution dropwise to the reaction flask over approximately 30 minutes, maintaining the reaction temperature at 75-80°C.

-

After the addition is complete, maintain the temperature at 75-80°C for 5-6 hours until the reaction is complete.

-

Follow with appropriate post-processing and drying to obtain the crude product as a brownish-yellow oily liquid.

Visualizing the Synthetic Pathways

To better understand the chemical transformations involved in the synthesis of this compound, the following diagrams illustrate the key reaction pathways.

Caption: The Skraup reaction for quinoline synthesis.

Caption: The Doebner-Miller reaction for quinoline synthesis.

Caption: Catalytic cyclocondensation for synthesis.

Conclusion

The synthesis of this compound has evolved from classical, often low-yielding methods to more sophisticated and efficient catalytic processes. The cyclocondensation route, in particular, offers a versatile and scalable approach for the production of this important intermediate. The detailed protocols and comparative data presented in this guide are intended to provide researchers and professionals in drug development and other chemical industries with a solid foundation for understanding and applying these synthetic methodologies. Further research may focus on developing even more sustainable and atom-economical routes to this valuable compound.

References

- 1. Buy this compound | 102268-15-5 | > 95% [smolecule.com]

- 2. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]

- 5. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]

The Biological Activity of 5-Ethylpyridine-2,3-dicarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of pyridine carboxylic acids are a well-established class of compounds with a broad range of biological activities, forming the backbone of numerous pharmaceutical and agrochemical agents. This technical guide focuses on the biological activities of 5-ethylpyridine-2,3-dicarboxylic acid and its derivatives. While specific quantitative data for this particular scaffold is limited in publicly available literature, this document consolidates the current understanding of its potential therapeutic applications, including antimicrobial, antioxidant, and enzyme-inhibiting properties. This guide also provides detailed experimental protocols for the evaluation of these activities and presents visual workflows and hypothetical signaling pathways to guide future research in this area. By examining data from structurally similar compounds, we aim to provide a foundational resource for researchers looking to explore the therapeutic potential of this promising chemical class.

Introduction

Pyridine dicarboxylic acids and their analogues have long been a subject of interest in medicinal chemistry due to their diverse pharmacological profiles. The arrangement of the carboxylic acid groups and other substituents on the pyridine ring can significantly influence the molecule's interaction with biological targets. The compound this compound, with its ethyl group at the 5-position and two carboxylic acid moieties at the 2- and 3-positions, presents a unique structural motif with potential for novel biological activities.[1]

Research suggests that this compound and its derivatives may possess antimicrobial, antioxidant, and enzyme-inhibiting properties, making them attractive candidates for drug discovery programs.[1] This guide will delve into these potential activities, drawing on data from closely related analogues to infer the potential efficacy of this specific chemical series.

Potential Biological Activities

Antimicrobial Activity

Antioxidant Activity

The antioxidant potential of pyridine derivatives is another area of active investigation. The pyridine ring system, particularly when substituted with electron-donating groups, can act as a scavenger of free radicals. The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3] The presence of carboxylic acid groups can also influence the antioxidant capacity of the molecule.

Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Pyridine carboxylic acid isomers have been explored as scaffolds for the development of potent enzyme inhibitors for a variety of diseases, including cancer, diabetes, and infectious diseases.[4] The dicarboxylic acid moiety can mimic the substrate of certain enzymes, leading to competitive inhibition. For example, 2,5-pyridinedicarboxylic acid has been identified as a selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[4] While the specific enzymatic targets of this compound are yet to be fully elucidated, its structural features suggest it could be a promising candidate for screening against various enzyme classes.

Quantitative Data on Related Pyridine Dicarboxylic Acid Derivatives

Due to the limited availability of specific quantitative biological data for this compound, the following tables summarize the activity of structurally related pyridine derivatives to provide a comparative context for researchers.

Table 1: Antimicrobial Activity of Selected Pyridine Carboxamide Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| N2,N6-Bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Bacillus subtilis | 125 | [4] |

| N2,N6-Bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Staphylococcus aureus | 250 | [4] |

| N2,N6-Bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Escherichia coli | 250 | [4] |

| N2,N6-Bis(1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Bacillus subtilis | 125 | [4] |

| N2,N6-Bis(1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Staphylococcus aureus | 125 | [4] |

| N2,N6-Bis(1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Escherichia coli | 250 | [4] |

Note: The compounds listed are structurally different from this compound but belong to the broader class of pyridine carboxamides, illustrating the potential for antimicrobial activity within this chemical family.

Table 2: Enzyme Inhibitory Activity of Selected Pyridine Carboxylic Acid Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| Phenyl nicotinate derivative | α-Amylase | 1.324 ± 0.17 | [5] |

| Benzo[d][1][6]dioxol-5-yl nicotinate | α-Amylase | 1.273 ± 0.12 (Acarbose standard) | [5] |

| 2,5-Pyridinedicarboxylic acid | D-dopachrome tautomerase | - (Reported as a highly selective inhibitor) | [4] |

Note: The data presented is for nicotinic acid (pyridine-3-carboxylic acid) derivatives and a different pyridinedicarboxylic acid isomer. This information is intended to be indicative of the potential for enzyme inhibition by this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the biological activity of this compound and its derivatives.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of 5-ethylpyridine-2,3-dicarboxylate esters can be achieved through a multi-step process. A representative method involves the reaction of diethyl α-chlorooxaloacetate and 2-ethylacrolein with ammonium acetate as the nitrogen source in an ethanol medium. The reaction is typically carried out at a temperature of 70-80°C. Subsequent hydrolysis of the resulting diethyl 5-ethylpyridine-2,3-dicarboxylate can yield the desired dicarboxylic acid. Purification of the final compounds can be performed using standard techniques such as recrystallization or column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Bacterial or fungal inoculums standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Test compound stock solution (e.g., in DMSO).

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Negative control (broth with DMSO).

-

Resazurin solution (for viability indication).

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

-

Add the standardized microbial inoculum to each well.

-

Include positive and negative control wells.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, add a viability indicator such as resazurin and incubate for a further 2-4 hours.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism (indicated by a color change).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

DPPH solution in methanol (e.g., 0.1 mM).

-

Test compound solutions at various concentrations in methanol.

-

Ascorbic acid or Trolox as a positive control.

-

Methanol as a blank.

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a set of test tubes or a 96-well plate, add a specific volume of each concentration of the test compound or control to a fixed volume of the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The blank is methanol.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Visualizing Workflows and Potential Mechanisms

Experimental and logical relationship diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflows and a hypothetical mechanism of action for this compound derivatives.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Caption: Hypothetical mechanism: Inhibition of a key bacterial metabolic enzyme.

Conclusion and Future Directions

While the direct biological activity data for this compound and its derivatives remains to be extensively explored, the information available for structurally related compounds suggests a promising future for this chemical class. The potential for antimicrobial, antioxidant, and enzyme-inhibiting activities warrants further investigation.

Future research should focus on:

-

The synthesis of a focused library of this compound derivatives with diverse substitutions to establish clear structure-activity relationships.

-

Systematic screening of these compounds against a broad panel of bacterial and fungal pathogens to identify lead antimicrobial candidates.

-

Evaluation of their antioxidant capacity using a variety of assays to understand the underlying mechanisms.

-

Screening against a panel of therapeutically relevant enzymes to uncover novel inhibitors.

-

Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanism of action.

This technical guide provides a foundational framework for researchers to begin their exploration of the biological activities of this compound derivatives. The provided protocols and conceptual diagrams are intended to facilitate the design and execution of experiments that will shed more light on the therapeutic potential of this intriguing class of molecules.

References

- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 5-Ethylpyridine-2,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethylpyridine-2,3-dicarboxylic acid, a quinolinic acid analog, presents a scaffold with significant potential for exploration in medicinal chemistry, materials science, and agrochemicals. Its structural similarity to endogenous neuromodulators and its capacity for coordination with metal ions suggest diverse avenues for research. This technical guide provides a comprehensive overview of the known synthesis methods, potential biological activities, and applications of this compound, offering a foundation for future research and development. While quantitative biological data for this specific molecule is limited, this guide presents data for structurally related compounds to inform potential research directions. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further investigation.

Introduction

This compound, also known as 5-ethylquinolinic acid, is a heterocyclic compound featuring a pyridine ring substituted with an ethyl group and two carboxylic acid moieties at the 2 and 3 positions[1]. Its molecular formula is C₉H₉NO₄, and it has a molecular weight of 195.17 g/mol [1]. The presence of the pyridine nitrogen and the dicarboxylic acid groups makes it a versatile building block for the synthesis of more complex molecules and a candidate for various biological and material science applications[1].

This guide outlines key areas of potential research for this compound, including its synthesis, potential as a modulator of neuroactive pathways, antimicrobial and antioxidant activities, and its application as a linker in the design of metal-organic frameworks (MOFs).

Synthesis of this compound and Its Derivatives

Several synthetic routes to this compound and its esters have been reported, primarily involving oxidation of quinoline precursors or cyclocondensation reactions.

Synthesis via Oxidation of 3-Ethyl-8-hydroxyquinoline

A common method for the preparation of this compound involves the oxidation of 3-ethyl-8-hydroxyquinoline.

Experimental Protocol: Oxidation of 3-Ethyl-8-hydroxyquinoline

Materials:

-

3-Ethyl-8-hydroxyquinoline

-

30-50% Aqueous hydrogen peroxide

-

15-35% Aqueous sodium or potassium hydroxide

-

Sulfuric acid

-

Cold water

Procedure:

-

Prepare a solution of 3-ethyl-8-hydroxyquinoline in 4 to 7 molar equivalents of 15% to 35% aqueous sodium or potassium hydroxide.

-

Heat the solution to a temperature range of 75 to 90°C.

-

Over a period of 0.5 to 5 hours, add 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide to the heated solution.

-

After the addition is complete, cool the solution to 45°C.

-

Adjust the pH to 3.5 by adding sulfuric acid, which will result in the precipitation of potassium sulfate.

-

Cool the slurry to 10°C, hold for 30 minutes, and then filter. Wash the filter cake with a small amount of cold water.

-

To the filtrate, add sulfuric acid until a pH of 1.8 is reached, which will cause the precipitation of this compound.

-

Hold the resulting slurry at 10°C for 30 minutes, then filter and wash the product with cold water.

-

Dry the filter cake at 55°C under reduced pressure for three to eight hours to obtain the final product as a light yellow to off-white solid.

Caption: Workflow for the synthesis of this compound via oxidation.

Synthesis of Diethyl 5-Ethyl-2,3-pyridinedicarboxylate via Cyclocondensation

The diethyl ester of this compound can be synthesized through a cyclocondensation reaction, which is a common method for preparing pyridines on a large scale.

Experimental Protocol: Cyclocondensation for Diethyl 5-Ethyl-2,3-pyridinedicarboxylate [1][2]

Materials:

-

Diethyl α-chlorooxaloacetate

-

2-Ethylacrolein

-

Ammonium acetate

-

Ethanol

-

Toluene

-

Water

Procedure:

-

In a four-necked flask, add ethanol and ammonium acetate. Stir and heat the mixture to 75-80°C.

-

Prepare a mixed liquid of diethyl α-chlorooxaloacetate and 2-ethylacrolein.

-

Add the mixed liquid dropwise to the heated ammonium acetate solution over approximately 30 minutes, maintaining the reaction temperature at 75-80°C.

-

After the addition is complete, continue to stir the reaction mixture at 75-80°C for 5-6 hours.

-

After the reaction is complete, remove about 70% of the ethanol by distillation.

-

To the remaining residue, add an equal volume of toluene and a small amount of water until the solution becomes an emulsion.

-

Filter to remove solid salts.

-

Wash the filtrate twice with a small amount of water.

-

Remove the solvent under reduced pressure to obtain the crude product, diethyl 5-ethyl-2,3-pyridinedicarboxylate, as a brownish-yellow oily liquid.

Caption: Workflow for the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate.

Hydrolysis of Diethyl 5-Ethyl-2,3-pyridinedicarboxylate

The dicarboxylic acid can be obtained from its diethyl ester via hydrolysis.

Experimental Protocol: Hydrolysis of Diethyl Ester

Materials:

-

Diethyl 5-ethyl-2,3-pyridinedicarboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask, dissolve diethyl 5-ethyl-2,3-pyridinedicarboxylate in a mixture of methanol and a 30% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with vigorous stirring for approximately 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous phase in an ice bath and acidify to a pH of ~2-3 with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Caption: Workflow for the hydrolysis of diethyl 5-ethyl-2,3-pyridinedicarboxylate.

Potential Biological Activities and Research Directions

The structural similarity of this compound to quinolinic acid, an endogenous N-methyl-D-aspartate (NMDA) receptor agonist involved in the kynurenine pathway of tryptophan metabolism, suggests that it may possess interesting neurological activities[3]. Furthermore, pyridine carboxylic acid derivatives are known to exhibit a range of biological effects, including antimicrobial and antioxidant properties.

Neuromodulatory Activity: A Potential NMDA Receptor Modulator

Hypothesis: Due to its structural analogy to quinolinic acid, this compound may interact with the NMDA receptor, potentially acting as an agonist, antagonist, or allosteric modulator.

Proposed Research:

-

NMDA Receptor Binding Assays: Investigate the binding affinity of this compound to the NMDA receptor using radioligand binding assays.

-

Functional Assays: Characterize the functional activity (agonist or antagonist) at different NMDA receptor subtypes using electrophysiology or calcium imaging techniques.

Experimental Protocol: NMDA Receptor Binding Assay (adapted from [3H]MK-801 binding protocols) [4][5][6][7][8]

Materials:

-

Rat brain membranes (e.g., from cortex or hippocampus)

-

[³H]MK-801 (a non-competitive NMDA receptor antagonist radioligand)

-

This compound (test compound)

-

Glutamate and Glycine (co-agonists)

-

MK-801 or Phencyclidine (PCP) for determining non-specific binding

-

Tris-HCl buffer (pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes according to standard protocols.

-

In a 96-well plate, incubate the brain membranes with a fixed concentration of [³H]MK-801, saturating concentrations of glutamate and glycine, and varying concentrations of this compound.

-

For non-specific binding, incubate a parallel set of samples with an excess of unlabeled MK-801 or PCP.

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for this compound.

Caption: Proposed signaling pathway for this compound at the NMDA receptor.

Antimicrobial Activity

Pyridine derivatives have been reported to possess antimicrobial properties. Research into the antimicrobial effects of this compound against a panel of pathogenic bacteria and fungi is a promising area of investigation.

Proposed Research:

-

Minimum Inhibitory Concentration (MIC) Determination: Assess the MIC of the compound against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, using broth microdilution or agar dilution methods.

Experimental Protocol: Broth Microdilution for MIC Determination [9][10][11][12][13]

Materials:

-

This compound

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism and dilute it in the broth.

-

Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity of Structurally Related Pyridine Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyridine-2,6-dicarboxylic acid complexes | E. coli | - | [8] |

| Pyridine-2,6-dicarboxylic acid complexes | S. aureus | - | [8] |

| 5-Aryl-pyrido[2,3-d]pyrimidines | B. subtilis | >1000 | [14] |

| 5-Aryl-pyrido[2,3-d]pyrimidines | S. aureus | 250 - >1000 | [14] |

| 5-Aryl-pyrido[2,3-d]pyrimidines | K. pneumonia | 500 - >1000 | [14] |

| 5-Aryl-pyrido[2,3-d]pyrimidines | E. coli | 500 - >1000 | [14] |

Note: Specific MIC values for this compound are not available in the reviewed literature. The data presented is for structurally related compounds to guide future research.

Antioxidant Activity

The potential for this compound to act as an antioxidant can be evaluated using standard in vitro assays.

Proposed Research:

-

DPPH Radical Scavenging Assay: Determine the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: Assess the capacity of the compound to reduce ferric ions.

Experimental Protocol: DPPH Radical Scavenging Assay [3][15][16][17]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate reader or spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare serial dilutions of this compound and the positive control in the same solvent.

-

In a 96-well plate, mix the test compound or control with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Table 2: Representative Antioxidant Activity of Structurally Related Pyridinecarboxylic Acids

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| Diphenyltin-bis-(3-pyridinecarboxylate) | DPPH | ~20 | [18] |

| Tributyltin-3-pyridinecarboxylate | FRAP | - | [18] |

Note: Specific IC₅₀ values for the antioxidant activity of this compound are not available in the reviewed literature. The data presented is for a related compound to guide future research.

Application in Materials Science: Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality of this compound makes it an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The pyridine nitrogen can also participate in coordination, leading to potentially novel framework topologies and properties. The ethyl group can influence the porosity and hydrophobicity of the resulting MOF.

Proposed Research:

-

MOF Synthesis: Systematically explore the synthesis of MOFs using this compound as a linker with various metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺).

-

Structural Characterization: Characterize the resulting MOFs using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA).

-

Property Evaluation: Investigate the gas sorption properties (e.g., for CO₂, H₂, CH₄), catalytic activity, and sensing capabilities of the synthesized MOFs.

Experimental Protocol: General Solvothermal Synthesis of a MOF [19][20][21][22][23]

Materials:

-

This compound

-

A metal salt (e.g., Zinc nitrate hexahydrate)

-

A solvent (e.g., N,N-Dimethylformamide - DMF)

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a glass vial, dissolve this compound and the metal salt in the solvent.

-

Seal the vial and place it inside the autoclave.

-

Heat the autoclave in an oven at a specific temperature (e.g., 100-150°C) for a defined period (e.g., 24-72 hours).

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration, wash with the solvent, and dry.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. protocols.io [protocols.io]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 20. nbinno.com [nbinno.com]

- 21. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. alfa-chemistry.com [alfa-chemistry.com]

5-Ethylpyridine-2,3-dicarboxylic acid synonyms and CAS number

An In-depth Technical Guide to 5-Ethylpyridine-2,3-dicarboxylic acid

For researchers, scientists, and professionals in drug development, a clear understanding of key chemical compounds is paramount. This guide focuses on this compound, providing essential identification information.

The compound this compound is a pyridine derivative with significant potential in various research and development applications. Accurate identification is crucial for experimental replication and sourcing. The primary identifier for this compound is its CAS Registry Number, which is a unique numerical identifier assigned to every chemical substance.

| Identifier | Value |

| CAS Number | 102268-15-5[1][2][3] |

In addition to the CAS number, this compound is known by several synonyms in scientific literature and chemical databases. Familiarity with these synonyms is beneficial for comprehensive literature searches and material procurement.

| Synonym |

| 5-Ethylquinolinic Acid[1][3][4] |

| 5-Ethyl-2,3-pyridinedicarboxylic Acid[1][3] |

| 2,3-Pyridinedicarboxylic acid, 5-ethyl-[3] |

| 5-ethyl-2,3-pyridine dicarboxylic acid[3] |

References

An In-depth Technical Guide to the Safe Handling and Laboratory Use of 5-Ethylpyridine-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental methodologies for 5-Ethylpyridine-2,3-dicarboxylic acid. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 5-Ethylquinolinic Acid, is a pyridine derivative with potential applications in medicinal chemistry and as a chemical intermediate.[1] Its dual carboxylic acid functional groups and pyridine ring structure contribute to its reactivity and potential biological activity.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₄ | [2] |

| Molecular Weight | 195.17 g/mol | [2] |

| CAS Number | 102268-15-5 | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 152 - 154 °C (305.6 - 309.2 °F) | [3] |

| Synonyms | 5-Ethylquinolinic Acid; 5-Ethyl-2,3-pyridinedicarboxylic Acid | [1][4] |

Safety and Hazard Information

This compound is classified as hazardous and requires careful handling to avoid exposure.[3]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Toxicological Data

| Route of Exposure | Data | Reference(s) |

| Acute Oral Toxicity | LD50: 3353 mg/kg (rat) | [4] |

| Carcinogenicity | No component is identified as a probable, possible or confirmed human carcinogen by IARC. | [6][7] |

| Reproductive Toxicity | No data available | [4][6][7] |

| Germ Cell Mutagenicity | No data available | [4] |

Note: The chemical, physical, and toxicological properties have not been thoroughly investigated.[7]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known.[3]

-

Chemical Stability: Stable under normal conditions.[3][6][7]

-

Conditions to Avoid: Incompatible products, moisture.[3][6][7]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[3][6][7]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides (NOx).[6][7]

-

Hazardous Polymerization: Does not occur.[3]

Safe Handling and Storage

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling this compound.

| PPE Type | Specifications | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required in situations with a risk of splashing. | [4][8] |

| Skin Protection | Protective gloves (e.g., butyl rubber, inspect before use), lab coat. | [4][7][8] |

| Respiratory Protection | A dust respirator should be used if dust is generated. All respirator use must comply with local regulations. | [4][7] |

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3][7]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Ensure eyewash stations and safety showers are close to the workstation.[3]

Storage

-

Store in a cool, dry, and dark place.[4]

-

Store away from incompatible materials such as oxidizing agents.[4]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. | [3][7] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. Remove and wash contaminated clothing before reuse. | [3][4][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. | [3][4][7] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell. | [3][4][7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.[6][7]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures

-

Ensure adequate ventilation.

-

Evacuate personnel to a safe area.

-

Avoid dust formation.[7]

-

Wear appropriate personal protective equipment.

-

Sweep up the spilled solid and place it into a suitable, closed container for disposal.[3][7] Do not let the product enter drains.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[9]

Experimental Protocols

The following are general protocols for the synthesis of this compound. Researchers should adapt these methods to their specific laboratory conditions and scale.

Synthesis via Hydrolysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

This protocol is a general method for the base-catalyzed hydrolysis of the diethyl ester to the dicarboxylic acid.

Hydrolysis Experimental Workflow

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 5-ethylpyridine-2,3-dicarboxylate in a mixture of methanol and aqueous sodium hydroxide.

-

Heat the mixture to reflux and maintain for approximately 4 hours, monitoring the reaction by a suitable method (e.g., TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with deionized water.

-